![molecular formula C8H11ClN2O2S B2550652 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride CAS No. 1909318-73-5](/img/structure/B2550652.png)

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

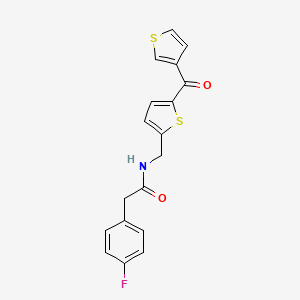

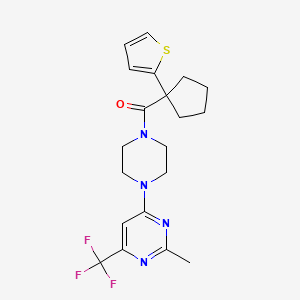

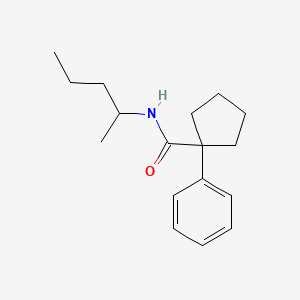

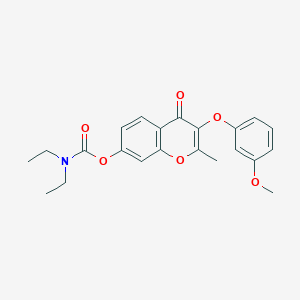

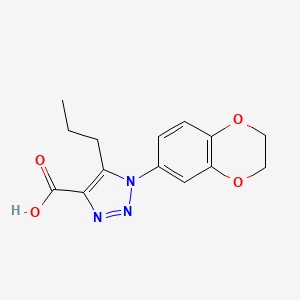

The compound "5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The sulfonyl chloride group attached to the imidazo[1,2-a]pyridine core suggests potential reactivity towards nucleophiles, making it a candidate for further chemical transformations.

Synthesis Analysis

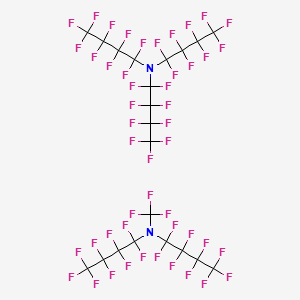

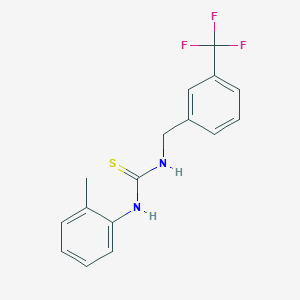

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the one-pot multi-component condensation reaction using sulfonic acid-functionalized pyridinium chloride as a catalyst, which can promote the reaction under solvent-free conditions at elevated temperatures . Another method includes the use of Brønsted acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium chloride, which can act as both a catalyst and solvent for the synthesis of N-sulfonyl imines at room temperature . Additionally, the elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes under metal- and base-free conditions is another efficient route to synthesize substituted imidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be characterized using various spectroscopic techniques. For instance, the synthesis and characterization of a related compound, 2,2'-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium) 2,4,6-trimethylbenzenesulfonate chloride, were performed using FT-IR, NMR, UV-vis spectroscopy, and X-ray crystallography . These techniques can provide detailed information about the molecular structure, including the arrangement of atoms and the presence of functional groups.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For example, the reaction of imidazo[1,2-a]pyridine with nucleophiles can lead to substitution reactions, resulting in the formation of different derivatives10. The presence of a sulfonyl chloride group in the compound of interest suggests that it could react with nucleophiles to form sulfonamides or sulfones, depending on the reaction conditions and the nucleophile used.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. The sulfonyl chloride group is known to be a good leaving group, which can enhance the reactivity of the compound towards nucleophilic substitution reactions. The compound's stability, reactivity, and potential applications can be inferred from the properties of similar imidazo[1,2-a]pyridine derivatives reported in the literature .

Aplicaciones Científicas De Investigación

Catalysis and Synthetic Applications

Sulfonic acid-functionalized pyridinium chloride has been highlighted as an efficient and recyclable catalyst for promoting one-pot multi-component condensation reactions. This catalytic process involves benzil, aldehydes, primary amines, and ammonium acetate under solvent-free conditions, leading to the synthesis of 1,2,4,5-tetrasubstituted imidazoles with high yields and short reaction times (Zare et al., 2015). Additionally, direct methylation or trifluoroethylation of imidazole and pyridine derivatives using specific imides affords high yields of corresponding salts, providing a straightforward route to a variety of room temperature ionic liquids (Zhang et al., 2003).

Green Chemistry and Sustainable Synthesis

The use of 3-methyl-1-sulfonic acid imidazolium chloride as a new, efficient, and recyclable catalyst and solvent for the preparation of N-sulfonyl imines at room temperature emphasizes the shift towards greener synthesis methods. This approach ensures high to excellent yields of the title compounds in relatively short reaction times, with minimal environmental impact (Zolfigol et al., 2010).

Novel Synthetic Routes and Mechanisms

Innovative synthetic methodologies have been developed for the direct functionalization of imidazo[1,2-a]pyridine, showcasing the versatility of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride in accessing sulfones and sulfides from imidazopyridines. This process, facilitated by iodine-mediated difunctionalization using sodium sulfinates as the sulfur source, demonstrates good yields and broad substrate tolerance, reflecting the compound's utility in novel organic synthesis pathways (Guo et al., 2018).

Propiedades

IUPAC Name |

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-6-3-2-4-7-10-8(5-11(6)7)14(9,12)13/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVLCOBPNFLDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=NC(=CN12)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2550572.png)

![(1s,3s)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)adamantane-1-carboxamide](/img/structure/B2550575.png)

![[5-(2,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2550577.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2550579.png)

![Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550582.png)

![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)

![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)